molecular formula C7H7ClO2 B1581831 3-Chloro-5-methoxyphenol CAS No. 65262-96-6

3-Chloro-5-methoxyphenol

Cat. No. B1581831
Key on ui cas rn: 65262-96-6
M. Wt: 158.58 g/mol
InChI Key: LZVYZZFCAMPFOQ-UHFFFAOYSA-N
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Patent
US07855213B2

Procedure details

To sodium methanethiolate (12.32 g, 173.80 mmol) was added 1-methyl-2-pyrrolidine (75 mL) followed by 1-chloro-3,5-dimethoxy-benzene (20.00 g, 115.87 mmol) and the reaction heated in a 140° C. bath for 2.5 hours then stirred at room temperature over night. The 1-methyl-2-pyrrolidine was removed under reduced pressure and the material partitioned between ethyl acetate/water/1N hydrochloric acid. The organic layer was washed with twice with 1N hydrochloric acid, once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent removed under reduced pressure to give a yellowish solid. The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane. The combined purified fractions were removed of solvent to give the title compound as a yellow solid (16.62 g, 90%). 1H NMR (300 MHz, DMSO-d6) δ 6.43 (t, J=2.0 Hz, 1 H), 6.40 (t, J=1.9 Hz, 1 H), 6.28 (t, J=2.1 Hz, 1 H), 3.71 (s, 3 H); MS (APCI+) m/z 159 [M+1]+; tR=2.04 min.
Quantity
12.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-2-pyrrolidine
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C[S-].[Na+].[Cl:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13]C)[CH:6]=1>>[Cl:4][C:5]1[CH:6]=[C:7]([OH:13])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.32 g
Type
reactant
Smiles
C[S-].[Na+]
Name
1-methyl-2-pyrrolidine
Quantity
75 mL
Type
reactant
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
then stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 1-methyl-2-pyrrolidine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the material partitioned between ethyl acetate/water/1N hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with twice with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with aqueous saturated sodium chloride, dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellowish solid
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on 400 mL plug of silica gel eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined purified fractions
CUSTOM
Type
CUSTOM
Details
were removed of solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.62 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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